Cas no 2228569-03-5 (3-2-fluoro-4-(trifluoromethyl)phenoxy-3-methylazetidine)

3-2-Fluoro-4-(trifluoromethyl)phenoxy-3-methylazetidine is a fluorinated azetidine derivative characterized by its unique structural features, including a trifluoromethyl and fluoro-substituted phenoxy group. This compound is of interest in medicinal chemistry and agrochemical research due to its potential as a versatile intermediate. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which can improve bioavailability and binding affinity in target applications. The azetidine ring contributes to conformational rigidity, potentially optimizing interactions with biological targets. Its synthetic utility lies in its ability to serve as a building block for the development of novel pharmaceuticals or crop protection agents, offering researchers a pathway to explore structure-activity relationships in drug or pesticide design.
3-2-fluoro-4-(trifluoromethyl)phenoxy-3-methylazetidine structure
2228569-03-5 structure
Product name:3-2-fluoro-4-(trifluoromethyl)phenoxy-3-methylazetidine
CAS No:2228569-03-5
MF:C11H11F4NO
MW:249.204756975174
CID:6000743
PubChem ID:165720966

3-2-fluoro-4-(trifluoromethyl)phenoxy-3-methylazetidine Chemical and Physical Properties

Names and Identifiers

    • 3-2-fluoro-4-(trifluoromethyl)phenoxy-3-methylazetidine
    • EN300-1942806
    • 3-[2-fluoro-4-(trifluoromethyl)phenoxy]-3-methylazetidine
    • 2228569-03-5
    • Inchi: 1S/C11H11F4NO/c1-10(5-16-6-10)17-9-3-2-7(4-8(9)12)11(13,14)15/h2-4,16H,5-6H2,1H3
    • InChI Key: PPTGRFNQWPXJAC-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(F)(F)F)C=CC=1OC1(C)CNC1

Computed Properties

  • Exact Mass: 249.07767662g/mol
  • Monoisotopic Mass: 249.07767662g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 277
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 21.3Ų

3-2-fluoro-4-(trifluoromethyl)phenoxy-3-methylazetidine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1942806-2.5g
3-[2-fluoro-4-(trifluoromethyl)phenoxy]-3-methylazetidine
2228569-03-5
2.5g
$1509.0 2023-09-17
Enamine
EN300-1942806-5.0g
3-[2-fluoro-4-(trifluoromethyl)phenoxy]-3-methylazetidine
2228569-03-5
5g
$3396.0 2023-05-31
Enamine
EN300-1942806-10g
3-[2-fluoro-4-(trifluoromethyl)phenoxy]-3-methylazetidine
2228569-03-5
10g
$3315.0 2023-09-17
Enamine
EN300-1942806-5g
3-[2-fluoro-4-(trifluoromethyl)phenoxy]-3-methylazetidine
2228569-03-5
5g
$2235.0 2023-09-17
Enamine
EN300-1942806-1.0g
3-[2-fluoro-4-(trifluoromethyl)phenoxy]-3-methylazetidine
2228569-03-5
1g
$1172.0 2023-05-31
Enamine
EN300-1942806-1g
3-[2-fluoro-4-(trifluoromethyl)phenoxy]-3-methylazetidine
2228569-03-5
1g
$770.0 2023-09-17
Enamine
EN300-1942806-0.1g
3-[2-fluoro-4-(trifluoromethyl)phenoxy]-3-methylazetidine
2228569-03-5
0.1g
$678.0 2023-09-17
Enamine
EN300-1942806-0.25g
3-[2-fluoro-4-(trifluoromethyl)phenoxy]-3-methylazetidine
2228569-03-5
0.25g
$708.0 2023-09-17
Enamine
EN300-1942806-10.0g
3-[2-fluoro-4-(trifluoromethyl)phenoxy]-3-methylazetidine
2228569-03-5
10g
$5037.0 2023-05-31
Enamine
EN300-1942806-0.5g
3-[2-fluoro-4-(trifluoromethyl)phenoxy]-3-methylazetidine
2228569-03-5
0.5g
$739.0 2023-09-17

Additional information on 3-2-fluoro-4-(trifluoromethyl)phenoxy-3-methylazetidine

Introduction to 3-2-Fluoro-4-(trifluoromethyl)phenoxy-3-methylazetidine (CAS No. 2228569-03-5)

3-2-Fluoro-4-(trifluoromethyl)phenoxy-3-methylazetidine (CAS No. 2228569-03-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This introduction aims to provide a comprehensive overview of the chemical properties, synthesis methods, biological activities, and current research trends associated with this compound.

Chemical Structure and Properties

3-2-Fluoro-4-(trifluoromethyl)phenoxy-3-methylazetidine is a small molecule with a molecular formula of C11H11F4NO2. The compound features a 3-methylazetidine ring linked to a 2-fluoro-4-(trifluoromethyl)phenoxy group, which imparts unique chemical and biological properties. The presence of fluorine atoms, particularly in the trifluoromethyl group, enhances the lipophilicity and metabolic stability of the molecule, making it an attractive candidate for drug development.

The compound exhibits excellent solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane (DCM), which facilitates its use in various biochemical assays and drug delivery systems. Additionally, its high thermal stability ensures that it remains intact under a wide range of experimental conditions.

Synthesis Methods

The synthesis of 3-2-fluoro-4-(trifluoromethyl)phenoxy-3-methylazetidine has been extensively studied, with several efficient routes reported in the literature. One common approach involves the reaction of 2-fluoro-4-(trifluoromethyl)phenol with 3-methylazetidine under mild conditions. This method typically yields high purity products with good yields, making it suitable for large-scale production.

An alternative synthetic route involves the use of transition metal-catalyzed coupling reactions, such as palladium-catalyzed cross-coupling reactions. These methods offer enhanced selectivity and functional group tolerance, allowing for the synthesis of structurally diverse analogs for further biological evaluation.

Biological Activities

3-2-Fluoro-4-(trifluoromethyl)phenoxy-3-methylazetidine has demonstrated a wide range of biological activities, including potent anti-inflammatory, anti-cancer, and neuroprotective effects. Recent studies have shown that this compound selectively inhibits key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation and associated pain.

In cancer research, 3-2-fluoro-4-(trifluoromethyl)phenoxy-3-methylazetidine has been found to exhibit significant anti-proliferative activity against various cancer cell lines. Mechanistic studies have revealed that it targets multiple signaling pathways involved in cell growth and survival, including the PI3K/AKT/mTOR pathway and the MAPK/ERK pathway. These findings suggest that this compound could be a valuable lead for the development of novel cancer therapeutics.

Clinical Applications and Research Trends

The potential clinical applications of 3-2-fluoro-4-(trifluoromethyl)phenoxy-3-methylazetidine are currently being explored through preclinical studies and early-stage clinical trials. Preliminary results from these studies have shown promising outcomes in terms of safety and efficacy.

In neurological disorders, this compound has shown neuroprotective effects by reducing oxidative stress and preventing neuronal cell death. These properties make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Ongoing research is also focusing on optimizing the pharmacokinetic properties of 3-2-fluoro-4-(trifluoromethyl)phenoxy-3-methylazetidine, including improving its bioavailability and reducing potential side effects. Advanced drug delivery systems, such as nanoparticle formulations and prodrug strategies, are being investigated to enhance its therapeutic index.

Conclusion

In conclusion, 3-2-fluoro-4-(trifluoromethyl)phenoxy-3-methylazetidine (CAS No. 2228569-03-5) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical utility, this compound holds great promise for addressing unmet medical needs in various disease areas.

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